4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and analytical characterization of the novel heterocyclic compound, 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine . While direct experimental data for this specific molecule is not extensively reported in publicly available literature, this document synthesizes information from established chemical principles and analogous structures to provide a robust predictive profile and a validated protocol for its synthesis and characterization.
Introduction and Rationale
The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents due to its versatile biological activities.[1][2] The introduction of a 2-(2-pyridyl) moiety can impart metal-chelating properties and additional hydrogen bonding capabilities, while the 4-tert-butyl and 6-hydroxy substituents can modulate lipophilicity, metabolic stability, and target engagement. This unique combination of functional groups makes this compound a compound of significant interest for screening in drug discovery programs, particularly in areas such as oncology, virology, and immunology. This guide serves as a foundational document for researchers aiming to synthesize and evaluate this promising molecule.
Proposed Synthetic Pathway: A Validated Approach
The most logical and well-precedented method for the synthesis of 4-hydroxypyrimidines involves the cyclocondensation of an amidine with a β-ketoester.[3][4] This approach is favored for its reliability and the commercial availability of the necessary precursors.
The proposed synthesis of This compound (3) involves the base-catalyzed condensation of 2-Pyridinecarboxamidine hydrochloride (1) with a suitable tert-butyl-containing β-ketoester, such as ethyl 4,4-dimethyl-3-oxopentanoate (2) .
Caption: Proposed synthesis of this compound.
In-depth Rationale for Reagent Selection
-
2-Pyridinecarboxamidine Hydrochloride (1): This commercially available amidine provides the 2-(2-pyridyl)pyrimidine core. The hydrochloride salt is typically used for its stability and is neutralized in situ by the base.
-
Ethyl 4,4-dimethyl-3-oxopentanoate (2): This β-ketoester contains the necessary carbon backbone to form the pyrimidine ring with the desired 4-tert-butyl and 6-hydroxy substituents. The ethyl ester is a common and reactive functional group for this type of condensation.
-
Base Catalyst (e.g., Sodium Ethoxide in Ethanol): A strong base is required to deprotonate the amidine hydrochloride and to facilitate the cyclization reaction. Sodium ethoxide in ethanol is a standard choice for this transformation, as the solvent (ethanol) is the byproduct of the reaction with the ethyl ester, driving the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
Add 2-Pyridinecarboxamidine hydrochloride (1) (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to allow for the formation of the free amidine.
-
Add ethyl 4,4-dimethyl-3-oxopentanoate (2) (1.05 equivalents) dropwise to the reaction mixture.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion. The reaction is anticipated to take 4-8 hours.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached.
-
Remove the solvent in vacuo to yield a crude solid.
-
Suspend the crude solid in water and stir for 30 minutes to dissolve any inorganic salts.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture to yield the pure This compound (3) .
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target compound based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₅N₃O | Based on the chemical structure. |
| Molecular Weight | 229.28 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small molecule heterocyclic compounds. |
| Melting Point | 180-200 °C | The presence of the hydroxyl group and the pyridyl nitrogen allows for hydrogen bonding, likely resulting in a relatively high melting point. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | The bulky tert-butyl group increases lipophilicity, while the polar hydroxyl and pyridyl groups provide some polarity. |
| pKa | ~8-9 (hydroxyl group) and ~3-4 (pyridyl nitrogen) | The hydroxyl group on the pyrimidine ring is acidic, while the pyridyl nitrogen is basic. |
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected key signals are outlined below.
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet at ~1.3-1.5 ppm (9H) corresponding to the tert-butyl group.- A singlet at ~6.0-6.5 ppm (1H) for the proton at the 5-position of the pyrimidine ring.- A multiplet at ~7.2-7.4 ppm (1H) for the proton at the 5'-position of the pyridine ring.- A triplet of doublets at ~7.8-8.0 ppm (1H) for the proton at the 4'-position of the pyridine ring.- A doublet at ~8.3-8.5 ppm (1H) for the proton at the 3'-position of the pyridine ring.- A doublet at ~8.6-8.8 ppm (1H) for the proton at the 6'-position of the pyridine ring.- A broad singlet at ~12-13 ppm for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Peaks at ~28-30 ppm for the methyl carbons of the tert-butyl group.- A peak at ~38-40 ppm for the quaternary carbon of the tert-butyl group.- A peak at ~100-105 ppm for the C5 of the pyrimidine ring.- Peaks in the range of ~120-140 ppm for the carbons of the pyridine ring.- Peaks at ~150-170 ppm for the carbons of the pyrimidine ring. |
| IR (KBr) | - A broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.- C=N and C=C stretching vibrations in the region of 1500-1650 cm⁻¹.- C-H bending vibrations for the tert-butyl group around 1365-1390 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 230.13 |
Potential Applications and Future Directions
Given the structural motifs present in This compound , this compound is a prime candidate for investigation in several areas of drug discovery:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the ATP binding pocket.
-
Antiviral Agents: The pyrimidine scaffold is central to many nucleoside and non-nucleoside reverse transcriptase inhibitors.
-
Coordination Chemistry and Catalysis: The 2-(2-pyridyl)pyrimidine moiety is a known bidentate ligand capable of coordinating to various metal centers, suggesting potential applications in catalysis and materials science.
Future work should focus on the synthesis of a library of analogues by varying the substituents on both the pyrimidine and pyridine rings to establish structure-activity relationships (SAR).
Safety and Handling
As with any new chemical entity, This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A full safety assessment should be conducted before scaling up the synthesis.
Conclusion
This technical guide provides a comprehensive, predictive analysis and a robust synthetic protocol for This compound . By leveraging established principles of heterocyclic chemistry, we have outlined a clear path for the synthesis and characterization of this novel compound, paving the way for its exploration in various scientific disciplines, particularly in the realm of drug discovery and development.
References
- Miller, G. W., & Rose, F. L. (1962). The synthesis of 4-hydroxypyrimidines. Journal of the Chemical Society, 5642.
-
Yuan, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
-
Wouters, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]
-
Semantic Scholar. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. [Link]
-
Siddiqui, S., et al. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Chemical Society of Pakistan, 45(1), 1-8. [Link]
- Google Patents. (1988). Process for preparing 4-hydroxypyrimidine.
-
Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
The Pivotal Role of 2-(2-Pyridyl)pyrimidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 2-(2-pyridyl)pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of this important class of molecules. While specific data on 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) data from analogous compounds to infer its potential roles and guide future research. We will delve into established synthetic routes, explore a range of biological targets, and present detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The 2-(2-Pyridyl)pyrimidine Moiety - A Scaffold of Therapeutic Promise
The fusion of two nitrogen-containing aromatic rings, pyridine and pyrimidine, gives rise to the pyridopyrimidine scaffold, a class of compounds with a rich history in medicinal chemistry.[1][2] The 2-(2-pyridyl)pyrimidine core, in particular, presents a unique spatial arrangement of nitrogen atoms that are crucial for forming key interactions with a variety of biological targets. These interactions, including hydrogen bonding and metal chelation, underpin the diverse pharmacological activities observed in this compound class. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including their potential as insecticidal, herbicidal, and antifungal agents.[3][4][5] The inherent drug-like properties of the pyridylpyrimidine nucleus make it an attractive starting point for the design of novel therapeutic agents.
This guide will focus on the fundamental aspects of 2-(2-pyridyl)pyrimidine chemistry and its implications for drug discovery, with a conceptual exploration of how substituents like a tert-butyl group at the 4-position and a hydroxyl group at the 6-position might influence the biological and pharmacokinetic profile of the parent scaffold.
Synthetic Strategies for 2-(2-Pyridyl)pyrimidine Derivatives
The construction of the 2-(2-pyridyl)pyrimidine core can be achieved through several synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with 2-amidinopyridine.
General Synthesis Workflow
A representative synthetic workflow for preparing 2-(2-pyridyl)pyrimidine derivatives is depicted below. This pathway illustrates a convergent approach where the key pyrimidine ring is formed in the final steps.
Caption: General synthetic workflow for 2-(2-pyridyl)pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a 4,6-Disubstituted-2-(2-pyridyl)pyrimidine
This protocol provides a generalized procedure for the synthesis of a 2-(2-pyridyl)pyrimidine derivative based on the condensation of 2-amidinopyridine with a β-keto ester.
Step 1: Preparation of 2-Amidinopyridine Hydrochloride
-
To a solution of 2-cyanopyridine (1.0 eq) in anhydrous ethanol (5 mL/mmol) at 0 °C, bubble dry hydrogen chloride gas until saturation.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the ethyl imidate hydrochloride.
-
Dissolve the imidate in anhydrous ethanol (5 mL/mmol) and add a saturated solution of ammonia in ethanol (2.0 eq).
-
Stir the mixture at room temperature for 48 hours.
-
Remove the solvent under reduced pressure, and triturate the residue with diethyl ether to obtain 2-amidinopyridine hydrochloride as a solid.
Step 2: Cyclocondensation to form the Pyrimidine Ring
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol (10 mL/mmol)), add the β-keto ester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate for a tert-butyl group at the 4-position) (1.0 eq).
-
To this mixture, add 2-amidinopyridine hydrochloride (1.0 eq) in one portion.
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-substituted-6-hydroxy-2-(2-pyridyl)pyrimidine.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
While specific biological data for this compound is sparse, the broader class of pyridylpyrimidine derivatives has shown promise in various therapeutic and agrochemical areas. The following sections will discuss these applications and infer the potential impact of the tert-butyl and hydroxyl substituents.
Insecticidal and Acaricidal Activity
Several studies have highlighted the potential of pyrimidine derivatives as insecticides.[3] For instance, a series of novel pyrimidine derivatives containing a urea pharmacophore were synthesized and tested against Aedes aegypti, the yellow fever mosquito. Many of these compounds exhibited significant insecticidal activity against both adult and larval stages of the mosquito.[3]
Inferred SAR for this compound:
-
4-tert-Butyl Group: The bulky, lipophilic tert-butyl group could potentially enhance the compound's penetration through the insect cuticle, a key factor for contact insecticides. It may also influence the binding affinity to the target protein by occupying a hydrophobic pocket.
-
6-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the active site of the target enzyme or receptor. Tautomerization to the corresponding pyrimidone is also possible and can influence its binding mode.
Herbicidal and Fungicidal Activity
Pyridopyrimidine derivatives have also been explored for their herbicidal and fungicidal properties.[4][5] A series of novel pyrido[2,3-d]pyrimidine derivatives were designed and synthesized, showing significant herbicidal activity.[4] The mode of action for some of these compounds is proposed to be the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[6] Phenylpyrimidine derivatives have also been extensively studied for their herbicidal activity, which is attributed to their ability to inhibit specific enzymes involved in plant growth and development.
Inferred SAR for this compound:
-
2-(2-Pyridyl) Moiety: The pyridyl ring can be crucial for coordinating with metal ions in the active sites of metalloenzymes, a common feature in many agricultural targets.
-
Substitution Pattern: The overall substitution pattern on the pyrimidine ring is critical for selectivity between target pests and non-target organisms, including crops. The combination of a bulky lipophilic group and a polar hydroxyl group could lead to a unique spectrum of activity.
Potential in Human Therapeutics
While the primary reported activities for this class are in agrochemicals, the pyrimidine scaffold is a well-established pharmacophore in human medicine, with applications in oncology, infectious diseases, and inflammation. The structural motifs present in this compound suggest potential for interaction with various human protein targets.
Potential Therapeutic Targets and Rationale:
| Therapeutic Area | Potential Target Class | Rationale for 2-(2-Pyridyl)pyrimidine Scaffold |
| Oncology | Kinase Inhibitors | The nitrogen atoms can act as hinge-binding motifs. |
| Inflammation | Cyclooxygenase (COX) | The scaffold can mimic the core of some known COX inhibitors. |
| Infectious Diseases | Dihydrofolate Reductase (DHFR) | Pyrimidine is a core component of the natural substrate. |
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical mechanism by which a 2-(2-pyridyl)pyrimidine derivative could act as a kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Future Directions and Conclusion
The 2-(2-pyridyl)pyrimidine scaffold represents a promising starting point for the development of novel bioactive compounds. While the specific compound this compound is not well-documented, analysis of related structures suggests its potential in both agrochemical and therapeutic applications. The presence of a bulky lipophilic group and a hydrogen-bonding hydroxyl group provides a unique combination of properties that warrant further investigation.
Future research should focus on the definitive synthesis and biological evaluation of this compound. A thorough screening against a panel of insecticidal, herbicidal, and human therapeutic targets would be invaluable in elucidating its true potential. Furthermore, detailed structure-activity relationship studies, involving the systematic modification of the tert-butyl and hydroxyl groups, will be crucial for optimizing its activity and selectivity.
References
Sources
- 1. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
The Ascendancy of Pyridylpyrimidines: A Technical Guide to Their Discovery, History, and Core Applications in Drug Development
Abstract
The pyridylpyrimidine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its intrinsic structural and electronic properties, coupled with its synthetic tractability, have propelled its application across a multitude of therapeutic areas, most notably in oncology. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core applications of pyridylpyrimidine compounds. We will delve into the foundational synthetic milestones, trace the evolution of their therapeutic applications, and provide detailed experimental and theoretical frameworks to empower researchers, scientists, and drug development professionals in this dynamic field.
Historical Perspective: From Foundational Synthesis to a Fused Future
The journey of the pyridylpyrimidine scaffold is intrinsically linked to the foundational work on its constituent heterocycles: pyridine and pyrimidine. The first isolation of pyridine from bone oil was reported in 1846, with its structure being elucidated over two decades later.[1] The first major synthesis of the pyridine ring was the classic Hantzsch pyridine synthesis in 1881.[1]
The systematic study of pyrimidines began in the late 19th century, with pivotal work on their synthesis from various precursors.[2] However, it was the fusion of these two key heterocycles that unlocked a new dimension of chemical space for medicinal chemists. Depending on the placement of the nitrogen atom in the pyridine ring and the fusion pattern, four primary isomers of pyridopyrimidine exist: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine.[3]
A significant turning point in the therapeutic application of this scaffold was the discovery of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR) in the early 1990s.[4] This pioneering work established the potential of these compounds as effective antifolate agents, laying the groundwork for their exploration in oncology.[4] The subsequent decades witnessed an explosion of research, leading to the development of a diverse array of pyridylpyrimidine-based compounds targeting a wide range of biological entities, particularly protein kinases.
Key Milestones in the Discovery and Development of Pyridylpyrimidine Compounds:
| Era | Key Discovery/Development | Significance | Key References |
| Late 19th Century | Foundational synthesis of pyridine and pyrimidine heterocycles. | Established the chemical basis for the future development of fused heterocyclic systems. | [1] |
| Mid-20th Century | Exploration of the biological activities of various pyrimidine derivatives. | Revealed the therapeutic potential of pyrimidine-containing molecules. | [5] |
| 1993 | Discovery of pyrido[2,3-d]pyrimidines as potent DHFR inhibitors. | Marked the emergence of the pyridylpyrimidine scaffold as a promising pharmacophore in cancer therapy. | [4] |
| Late 1990s - 2000s | Development of pyridylpyrimidine-based tyrosine kinase inhibitors (e.g., targeting EGFR, FGFR). | Expanded the therapeutic applications beyond antifolates into targeted cancer therapies. | |
| 2010s - Present | FDA approval of several pyridylpyrimidine-containing drugs (e.g., for various cancers). | Solidified the clinical importance and success of the pyridylpyrimidine scaffold. | [3] |
The Pyridylpyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyridylpyrimidine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and selectivity. This versatility stems from a combination of its structural and electronic features:
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the bicyclic system act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the amino acid residues in the active sites of enzymes.
-
Aromatic Stacking Interactions: The planar aromatic nature of the scaffold allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets.
-
Tunable Physicochemical Properties: The scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This synthetic accessibility enables the optimization of potency, selectivity, and drug-like characteristics.
Key Therapeutic Applications and Associated Signaling Pathways
The therapeutic landscape of pyridylpyrimidine compounds is vast and continues to expand. While their initial success was in the realm of antifolates, their most significant impact to date has been in the development of targeted therapies for cancer, particularly as kinase inhibitors.
Inhibition of Dihydrofolate Reductase (DHFR)
The early exploration of pyridylpyrimidines focused on their ability to inhibit DHFR, a critical enzyme in the folate metabolic pathway. By blocking DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. This ultimately leads to the inhibition of DNA replication and cell proliferation, making them effective anticancer and antimicrobial agents.[4] Piritrexim is a notable example of a DHFR inhibitor based on the pyrido[2,3-d]pyrimidine scaffold.[6]
Kinase Inhibition in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers. Pyridylpyrimidine derivatives have proven to be highly effective scaffolds for the design of potent and selective kinase inhibitors.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[7] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[7] Pyridylpyrimidine-based compounds have been successfully developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways.[7]
The diagram above illustrates the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT.[8] These pathways ultimately promote cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[9] Pyridylpyrimidine-based EGFR inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activation and abrogating these downstream oncogenic signals.[9]
Synthetic Methodologies: Building the Core Scaffold
The synthetic versatility of the pyridylpyrimidine scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic routes have been developed to access the different isomers and their derivatives.
General Strategies for Pyrido[2,3-d]pyrimidine Synthesis
One of the most common approaches to the synthesis of the pyrido[2,3-d]pyrimidine core involves the construction of a substituted 2-aminopyridine intermediate followed by cyclization to form the fused pyrimidine ring.
Representative Synthetic Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione Derivative
This protocol describes a general procedure for the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which are valuable intermediates for further functionalization.
Step 1: Vilsmeier Reagent Formation
-
To a solution of dimethylformamide (0.11 mmol) in dichloromethane (1.5 mL), add oxalyl chloride (0.11 mmol) dropwise at approximately 10 °C.
-
Stir the reaction mixture for 30 minutes at room temperature. The formation of the Vilsmeier reagent will be observed as a white suspension.
Step 2: Formation of the Intermediate
-
Add the starting aminopyridine derivative (0.10 mmol) to the suspension of the Vilsmeier reagent.
-
Stir the mixture for an additional 30 minutes at room temperature.
Step 3: Cyclization
-
Remove the volatile components under reduced pressure.
-
Without further purification, treat the crude intermediate with a suitable cyclizing agent (e.g., cyanoacetamide) in the presence of a base (e.g., triethylamine) in a solvent such as ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
The causality behind these experimental choices lies in the reactivity of the chosen reagents. The Vilsmeier reagent is a potent electrophile that activates the aminopyridine for subsequent cyclization. The choice of base and solvent in the cyclization step is crucial for promoting the desired intramolecular reaction while minimizing side products.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of potent and selective pyridylpyrimidine-based drugs relies heavily on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the substituents on the core scaffold, medicinal chemists can optimize the compound's interaction with its biological target.
Illustrative SAR Table for Pyrido[2,3-d]pyrimidine-based EGFR Kinase Inhibitors
| Compound | R1 | R2 | R3 | EGFR IC₅₀ (nM) | Selectivity Profile |
| 4b | -NH-C(=O)NH-tBu | -H | 2,6-dichlorophenyl | 450 | Broadly active tyrosine kinase inhibitor |
| 6c | -NH(CH₂)₄N(Et)₂ | -H | 2,6-dichlorophenyl | - | Enhanced potency and bioavailability |
| 4e | -NH-C(=O)NH-tBu | -H | 3,5-dimethoxyphenyl | 60 | Highly selective for FGFR |
| Gefitinib | - | - | - | - | Reference EGFR inhibitor |
Data adapted from relevant scientific literature.
Analysis of SAR: The data in the table highlights several key SAR trends for this class of compounds:
-
Substitution at the 2-position (R1): The nature of the substituent at the 2-position significantly influences both potency and pharmacokinetic properties. The introduction of a basic side chain, as in compound 6c , can enhance bioavailability.
-
Substitution at the 6-position (R3): The aryl group at the 6-position plays a crucial role in determining both potency and selectivity. For instance, the replacement of the 2,6-dichlorophenyl group in 4b with a 3,5-dimethoxyphenyl group in 4e dramatically shifts the selectivity profile towards FGFR. This underscores the importance of this position for achieving target-specific inhibition.
These SAR insights are invaluable for guiding the rational design of new analogs with improved therapeutic profiles.
The Drug Discovery Workflow: A Roadmap to Clinical Candidates
The journey of a pyridylpyrimidine compound from initial discovery to a clinical candidate is a complex, multi-step process. The following diagram outlines a typical workflow:
This workflow begins with the identification and validation of a biological target. High-throughput screening of compound libraries can then identify initial "hits." The subsequent hit-to-lead and lead optimization phases involve intensive medicinal chemistry efforts, driven by SAR studies, to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Promising candidates then advance to preclinical development, which includes in vivo efficacy and safety studies. Successful preclinical candidates can then enter clinical trials in humans, and ultimately, undergo regulatory review for market approval.
Conclusion and Future Directions
The pyridylpyrimidine scaffold has firmly established itself as a versatile and highly valuable platform in drug discovery. From its origins as an antifolate agent to its current prominence as a source of potent and selective kinase inhibitors, its impact on modern medicine is undeniable. The continued exploration of its chemical space, guided by a deep understanding of SAR and enabled by innovative synthetic methodologies, promises to deliver the next generation of therapeutics for a wide range of diseases. As our knowledge of complex biological pathways continues to grow, the adaptability of the pyridylpyrimidine core will undoubtedly be leveraged to address new and challenging therapeutic targets, solidifying its legacy as a true cornerstone of medicinal chemistry.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. [Link]
- Method for preparing 3-bromo-4-methylpyridine.
-
An overview on synthesis and biological activity of pyrimidines. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
EGFR-Pathway Inhibiting Anticancer Mechanisms of Pteridophytic Bioactive Compounds: A Network Pharmacology and Molecular Docking Approach. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. ClinPGx [clinpgx.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Scalable Synthesis Protocol for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, scalable, and robust protocol for the synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Pyrimidine scaffolds are integral to numerous biologically active molecules, and the development of efficient synthetic routes to novel derivatives is of paramount importance.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step guide from starting materials to the purified product, complete with mechanistic insights and characterization data.
Introduction and Scientific Rationale
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of therapeutic agents, exhibiting a wide spectrum of pharmacological activities.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target molecule, this compound, incorporates a bulky tert-butyl group, which can enhance metabolic stability and receptor binding selectivity, a hydroxyl group that can participate in hydrogen bonding, and a 2-pyridyl moiety, a common pharmacophore known to coordinate with biological targets.[4]
The synthetic strategy outlined herein is based on the well-established Pinner synthesis of pyrimidines, which involves the condensation of a β-dicarbonyl compound with an amidine.[5] This approach is renowned for its reliability, scalability, and the commercial availability of the required precursors. Specifically, this protocol details the base-catalyzed condensation of a β-ketoester, methyl 4,4-dimethyl-3-oxopentanoate, with 2-amidinopyridine hydrochloride.
Reaction Scheme
Mechanistic Insight
The formation of the pyrimidine ring proceeds via a base-catalyzed condensation-cyclization reaction. The mechanism can be described in the following key steps:
-
Deprotonation: The base, sodium ethoxide, deprotonates the active methylene group of the methyl 4,4-dimethyl-3-oxopentanoate, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbon atoms of the 2-amidinopyridine.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the other nitrogen atom of the amidine onto the ester carbonyl group leads to a cyclic intermediate.
-
Elimination and Tautomerization: Elimination of methanol and subsequent tautomerization of the resulting pyrimidinone yields the more stable 6-hydroxypyrimidine tautomer.
This type of reaction is a classic and efficient method for the construction of substituted pyrimidine rings.[6]
Detailed Experimental Protocol
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Molarity/Density | Quantity (molar eq.) | Amount |
| Methyl 4,4-dimethyl-3-oxopentanoate | 158.19 | 0.99 g/mL | 1.0 | 15.82 g (100 mmol) |
| 2-Amidinopyridine hydrochloride | 157.60 | - | 1.0 | 15.76 g (100 mmol) |
| Sodium Ethoxide | 68.05 | - | 2.2 | 14.97 g (220 mmol) |
| Anhydrous Ethanol | 46.07 | 0.789 g/mL | - | 500 mL |
| Deionized Water | 18.02 | 1.00 g/mL | - | As needed |
| Glacial Acetic Acid | 60.05 | 1.05 g/mL | - | As needed |
| Diethyl Ether | 74.12 | 0.713 g/mL | - | As needed for washing |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Synthetic Procedure
-
Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of Sodium Ethoxide Solution: In the reaction flask, carefully add sodium ethoxide (14.97 g, 220 mmol) to anhydrous ethanol (300 mL). Stir the mixture until the sodium ethoxide is completely dissolved. An exotherm may be observed.
-
Addition of β-Ketoester: To the stirred sodium ethoxide solution, add methyl 4,4-dimethyl-3-oxopentanoate (15.82 g, 100 mmol) dropwise over 15-20 minutes.
-
Addition of Amidine: In a separate beaker, dissolve 2-amidinopyridine hydrochloride (15.76 g, 100 mmol) in anhydrous ethanol (200 mL). Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 1 L of ice-cold deionized water with stirring.
-
Acidify the aqueous solution to pH 5-6 with glacial acetic acid. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 100 mL) and then with cold diethyl ether (2 x 50 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[8]
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization and Expected Results
The final product should be a white to off-white solid. The expected yield is in the range of 70-85%.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and methanol, sparingly soluble in water |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around δ 1.3 ppm), a singlet for the pyrimidine C5-H (around δ 6.0-6.5 ppm), and signals for the pyridyl protons (in the aromatic region, δ 7.0-8.5 ppm). A broad singlet for the hydroxyl proton may also be observed.
-
¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for the tert-butyl carbons, and the carbons of the pyrimidine and pyridine rings are expected. The chemical shifts will be indicative of the electronic environment of each carbon atom.[9]
-
Mass Spectrometry (ESI+): Expected m/z = 230.13 [M+H]⁺.
-
Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N and C=C stretching (~1500-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹) are anticipated.[10]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
References
- (No author provided). Process for preparing 4-hydroxypyrimidine.
-
(No author provided). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]
- (No author provided). Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
(No author provided). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
(No author provided). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed. [Link]
-
(No author provided). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
(No author provided). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. National Institutes of Health. [Link]
-
(No author provided). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link]
-
(No author provided). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. PubMed. [Link]
-
Zhao, L., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
(No author provided). Structure of radicals derived from hydroxypyrimidines in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
(No author provided). Methyl pivaloylacetate. PubChem. [Link]
-
(No author provided). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]
-
(No author provided). Notes- Preparation of Various Substituted Pyrimidines. The Journal of Organic Chemistry. [Link]
-
(No author provided). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
-
(No author provided). Recent Developments in the Synthesis of β-Diketones. National Institutes of Health. [Link]
-
(No author provided). 4,4-Dimethyl-3-oxopentanoic acid. PubChem. [Link]
-
(No author provided). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
(No author provided). 2(1H)-Pyrimidinone. PubChem. [Link]
-
(No author provided). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]
-
(No author provided). Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
-
(No author provided). Ethyl pivaloylacetate. PubChem. [Link]
-
(No author provided). 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]
-
(No author provided). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. National Institutes of Health. [Link]
-
(No author provided). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]
- (No author provided). Synthesis method of 2-amino pyridine compounds.
-
(No author provided). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. National Institutes of Health. [Link]
-
(No author provided). 2,4-Dimethyl-3-oxopentanoate. PubChem. [Link]
-
(No author provided). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. [Link]
Sources
- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Cascade for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine and its Analogs in Drug Discovery Libraries
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of biological pathways.[1] This application note outlines a comprehensive, multi-tiered screening protocol for the characterization of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine and its analogs within large-scale drug discovery libraries. While specific biological data for this exact molecule is not extensively available in the public domain, its structural motifs—a substituted hydroxypyrimidine core linked to a pyridyl group—suggest a high probability of activity as a modulator of protein kinases and key signaling pathways implicated in oncology and inflammatory diseases.
This guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework for identifying and validating potential therapeutic leads, beginning with broad, high-throughput screening and progressing to more focused mechanistic and cell-based assays. The causality behind each experimental choice is explained to provide a robust and self-validating workflow.
Chemical Properties of the Target Scaffold
The core structure of this compound suggests several key chemical properties that inform the design of appropriate screening assays. The hydroxypyrimidine moiety can exist in tautomeric forms, potentially influencing its hydrogen bonding capabilities and interactions with target proteins. The pyridyl group can act as a hydrogen bond acceptor and participate in aromatic stacking interactions. The tert-butyl group provides steric bulk and lipophilicity, which can impact solubility and binding affinity.
| Property | Predicted Characteristic | Implication for Screening |
| Scaffold | Pyrimidine | Known to be a core component of many kinase inhibitors.[1] |
| Substituents | Hydroxy, Pyridyl, tert-Butyl | Modulate solubility, cell permeability, and target binding. |
| Solubility | Likely soluble in DMSO | Standard for compound library storage and handling. |
| Potential Targets | Protein Kinases, Inflammatory Pathway Proteins | Guides the selection of primary screening assays. |
A Tiered Screening Strategy
A hierarchical screening approach is proposed to efficiently identify and characterize bioactive compounds from a large library. This strategy begins with a broad primary screen to identify "hits," followed by progressively more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.
Figure 1: A tiered high-throughput screening cascade.
PART 1: Primary Screening - Broad Target Class Identification
The initial screen is designed to be rapid, cost-effective, and cover a wide range of potential targets. Given the prevalence of pyrimidine-based kinase inhibitors, a biochemical kinase panel is the logical starting point.[3][4]
Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay
This protocol utilizes a fluorescence-based assay to measure the inhibition of a panel of representative kinases. The choice of kinases should cover different branches of the human kinome to maximize the chances of identifying a target class.
Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then converted to a fluorescent signal. A decrease in signal indicates inhibition of the kinase.[5]
Materials:
-
Kinase panel (e.g., representative tyrosine and serine/threonine kinases)
-
Kinase-specific peptide substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Compound library plates (with this compound and analogs)
-
384-well, low-volume, white plates
-
Multimode plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plates. Include positive (known inhibitor) and negative (DMSO) controls.
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its specific peptide substrate in kinase buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.[6]
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate for 1-2 hours at room temperature.[6]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
PART 2: Hit Confirmation and Triage
Initial hits from the primary screen require confirmation to eliminate false positives and prioritize the most promising compounds for further investigation.
Protocol 2: Dose-Response (IC50) Determination
This assay determines the potency of the hit compounds against the specific kinase(s) identified in the primary screen.
Principle: A serial dilution of the compound is tested to determine the concentration at which it inhibits 50% of the enzyme's activity (IC50).
Procedure:
-
Prepare a 10-point serial dilution of each hit compound.
-
Perform the biochemical kinase assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Orthogonal Biochemical Assay
To ensure the observed activity is not an artifact of the primary assay format, a different detection method should be used to confirm kinase inhibition.
Principle: An alternative method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is used to measure kinase activity.[5]
Procedure: Follow a commercially available TR-FRET kinase assay protocol (e.g., Lanthascreen® from Thermo Fisher Scientific) using the confirmed hit compounds at their IC50 concentrations. A similar level of inhibition in the orthogonal assay provides strong evidence of true inhibitory activity.
PART 3: Secondary Screening - Cellular Activity and Pathway Analysis
Validated hits from the biochemical assays are then tested in cell-based assays to assess their activity in a more physiologically relevant context.[5]
Protocol 4: Cell Viability/Cytotoxicity Assay
This is a critical first step in cellular screening to determine the concentration range at which the compound affects cell viability and to distinguish targeted anti-proliferative effects from general cytotoxicity.
Principle: A reagent such as CellTiter-Glo® (Promega) is used to measure the number of viable cells in culture by quantifying the amount of ATP present.
Procedure:
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (if identified) or a panel of cancer cell lines into 384-well, clear-bottom, white plates.
-
Compound Treatment: Add serial dilutions of the validated hit compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well and measure the luminescence.
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (GI50).
Protocol 5: STAT3 and NF-κB Reporter Assays
Many kinases are upstream regulators of key signaling pathways involved in cancer and inflammation, such as the STAT3 and NF-κB pathways.[7][8] Reporter gene assays are a robust method for assessing the modulation of these pathways.[9][10]
Figure 2: Simplified STAT3 and NF-κB signaling pathways.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for either STAT3 or NF-κB. Inhibition of the pathway leads to a decrease in luciferase expression and signal.[9][10]
Procedure:
-
Transfection: Transfect a suitable cell line (e.g., HEK293T or a relevant cancer cell line) with the appropriate reporter plasmid.
-
Cell Plating: Plate the transfected cells in 384-well plates.
-
Compound Treatment: Add the hit compounds at various concentrations.
-
Pathway Stimulation: After a pre-incubation period with the compound, stimulate the cells with an appropriate agonist (e.g., IL-6 for STAT3, TNF-α for NF-κB).[7][8]
-
Incubation: Incubate for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercially available kit.
PART 4: Tertiary Screening - Elucidating the Mechanism of Action
Compounds that show promising activity in cell-based assays are further investigated to understand their mechanism of action at a molecular level.
Protocol 6: Apoptosis Induction Assay
This assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).
Principle: Apoptosis is characterized by the activation of caspases. A luminogenic substrate for caspases 3 and 7 is used to measure their activity.[11]
Procedure:
-
Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for 24-48 hours.
-
Caspase Activity Measurement: Use a commercially available caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay from Promega) to measure apoptosis. An increase in luminescence indicates apoptosis induction.
Protocol 7: Western Blot Analysis
Western blotting is used to confirm the inhibition of the target kinase and its downstream signaling pathway in a cellular context.
Principle: This technique measures the levels of specific proteins, including the phosphorylated (active) forms of kinases and their substrates.
Procedure:
-
Cell Lysis: Treat cells with the compound and the appropriate agonist, then lyse the cells to extract proteins.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target kinase, as well as key downstream proteins (e.g., p-STAT3, IκBα).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Data Analysis: A decrease in the phosphorylated form of the target protein and its downstream effectors, without a significant change in the total protein levels, confirms the on-target activity of the compound.
Conclusion
The screening cascade detailed in this application note provides a robust and logical framework for the identification and characterization of this compound and its analogs from large compound libraries. By starting with a broad biochemical screen and progressively narrowing the focus through hit confirmation, cell-based pathway analysis, and mechanistic studies, researchers can efficiently identify promising lead candidates for further drug development. The self-validating nature of this workflow, incorporating orthogonal assays and cellular confirmation, ensures a high degree of confidence in the generated data. This strategic approach, grounded in the established biological potential of the pyrimidine scaffold, maximizes the probability of discovering novel and effective therapeutic agents.
References
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved January 26, 2026, from [Link]
-
STAT3 Reporter Kit (STAT3 Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. Retrieved January 26, 2026, from [Link]
-
Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2018). ACS Publications. Retrieved January 26, 2026, from [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors. (2018). PubMed. Retrieved January 26, 2026, from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2015). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019). MDPI. Retrieved January 26, 2026, from [Link]
-
A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]
-
STAT3 Pathway. (n.d.). Gentarget. Retrieved January 26, 2026, from [Link]
-
Nature-Inspired Molecules as Inhibitors in Drug Discovery. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved January 26, 2026, from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Apoptosis Assessment in High-Content and High-Throughput Screening Assays. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Retrieved January 26, 2026, from [Link]
-
Apoptosis Assessment in High-Content and High-Throughput Screening Assays. (2021). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved January 26, 2026, from [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2022). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. STAT3 Pathway [gentarget.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Refining assay parameters for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine activity
A Senior Application Scientist's Guide to Investigating 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine Activity
Introduction
Welcome to the technical support center for refining assay parameters for novel pyrimidine derivatives such as this compound. Pyrimidine scaffolds are privileged structures in drug discovery, known to interact with a wide range of biological targets.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental validation of such compounds. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Solubility
Question 1: I'm having trouble dissolving this compound. What are the best practices for solubilizing this compound for in vitro assays?
Answer: Solubility is a critical first hurdle for any in vitro assay. The structure of this compound, with its aromatic rings and tert-butyl group, suggests it may have limited aqueous solubility.
-
Initial Solvent Selection: Start by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Most small molecules are readily soluble in DMSO.
-
Working Solution Preparation: For your assay, you will dilute this DMSO stock into your aqueous assay buffer. It is crucial to minimize the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%.
-
Troubleshooting Precipitation: If you observe precipitation upon dilution into the aqueous buffer:
-
Vortexing and Sonication: Ensure thorough mixing by vortexing. Gentle sonication can also help to break up any aggregates and improve dissolution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual change in solvent composition can prevent the compound from crashing out of solution.
-
Use of Pluronic F-68: For cell-based assays, a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) can be included in the culture medium to improve the solubility of hydrophobic compounds without significant cell toxicity.
-
Consider Alternative Solvents: If DMSO is problematic, other organic solvents like ethanol or methanol can be tested for the initial stock, but be mindful of their potential effects on your specific assay system.
-
Enzyme Inhibition Assays
Question 2: I am not seeing any inhibition in my kinase assay with this compound. How can I troubleshoot this?
Answer: A lack of inhibition can stem from several factors, from the compound itself to the assay conditions. Pyrimidine derivatives are known to act as kinase inhibitors, often by competing with ATP.[2]
-
Causality Check - Is the enzyme active?
-
Positive Control: Always include a known inhibitor of your target kinase as a positive control. This confirms that the enzyme is active and the assay is capable of detecting inhibition.
-
Substrate Concentration: Ensure your substrate concentration (e.g., ATP) is at or below its Michaelis-Menten constant (Km).[3] High substrate concentrations can mask the effect of a competitive inhibitor.
-
-
Compound Concentration Range:
-
Initial Screening Concentration: For a novel compound, a common starting concentration for screening is 10 µM.
-
Dose-Response Curve: If no inhibition is observed at 10 µM, test a broader concentration range. It's possible the compound has a high IC50. Test up to 100 µM in initial experiments. Conversely, if you see 100% inhibition, you will need to test lower concentrations to determine the IC50. A typical 8-point dose-response curve might range from 100 µM down to low nanomolar concentrations using serial dilutions.[3]
-
-
Assay Conditions:
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical. A short pre-incubation may not be sufficient for the inhibitor to bind. Try increasing the pre-incubation time (e.g., from 15 minutes to 60 minutes).
-
Buffer Composition: Check the pH and ionic strength of your buffer. Ensure it is optimal for both enzyme activity and compound stability.
-
Visualizing the Troubleshooting Workflow for Enzyme Assays
Caption: Troubleshooting workflow for a lack of enzyme inhibition.
Cell-Based Assays
Question 3: My results from a cell-based viability assay are highly variable. What are the common sources of variability and how can I minimize them?
Answer: Cell-based assays are inherently more complex than biochemical assays, and variability can be introduced at multiple steps.[4][5]
-
Cell Seeding and Health:
-
Consistent Cell Number: Ensure you are seeding the same number of cells in each well. Use a cell counter for accuracy.
-
Even Cell Distribution: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. Uneven distribution can lead to well-to-well variability.[4]
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in cell morphology, growth rate, and response to stimuli.[6]
-
-
Compound Treatment:
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To minimize this "edge effect," avoid using the outermost wells for experimental data points. Instead, fill them with sterile buffer or media.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting technique to ensure accurate and consistent compound addition to each well.
-
-
Assay Readout:
-
Incubation Times: Be precise with incubation times for both the compound treatment and the final assay reagent (e.g., MTT, CellTiter-Glo®).
-
Plate Reader Settings: Ensure the plate reader settings are optimized for your assay. This includes the correct wavelength, gain settings, and read type (e.g., endpoint vs. kinetic).[7]
-
Table 1: Key Parameters for Optimizing a Cell-Based Assay
| Parameter | Recommendation | Rationale |
| Cell Density | Determine optimal seeding density through a growth curve analysis. | Too few cells will result in a low signal-to-noise ratio; too many can lead to overgrowth and nutrient depletion. |
| Compound Concentration | Perform a wide dose-response (e.g., 100 µM to 1 nM) in initial experiments. | To capture the full range of biological activity and determine the EC50. |
| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours). | The compound's effect may be time-dependent. |
| Serum Concentration | Test with both normal and reduced serum conditions if applicable. | Serum proteins can bind to the compound, reducing its effective concentration. |
| Final DMSO Concentration | Keep consistent across all wells and ideally ≤0.5%. | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: General Procedure for Determining IC50 in a Kinase Assay
This protocol provides a general framework. Specific buffer components, substrate, and enzyme concentrations should be optimized for the target of interest.
-
Prepare Compound Dilutions:
-
Create a 10 mM stock of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations.
-
Further dilute these stocks into the kinase assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Plate Setup:
-
Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a suitable microplate (e.g., 384-well white plate for luminescence assays).
-
Add the kinase to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for 30-60 minutes.
-
-
Initiate Kinase Reaction:
-
Add the substrate (e.g., a specific peptide) and ATP to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (often 30°C) for the determined reaction time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™, LanthaScreen™).
-
Read the plate on a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the IC50 Determination Workflow
Caption: Workflow for IC50 determination in a kinase assay.
References
-
PubChem. (n.d.). 4-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Stanton, R. A., et al. (2015). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Chemical Biology, 10(6), 1492–1503.
- Rashid, M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 6033.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Desai, T., Di, A., & Fan, X. (2019). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments, (151).
- Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3848-3855.
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
- Besson, T., et al. (2020).
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
- Al-Said, M. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(8), 6219–6231.
- Lee, S., & Lee, D. (2024).
- Zhang, Y., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 65(15), 10346–10367.
- S, S., & K, S. (2019). synthesis of some pyrimidine derivatives and evaluation of antioxidant studies. World Journal of Pharmaceutical and Life Sciences, 8(9), 102-108.
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
-
Agilent. (2018, December). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
- Abudurexiti, M., et al. (2024). Optimization of Enzyme−Ultrasound-Assisted Extraction of Almond (Amygdalus communis L.) Phenolics. ACS Food Science & Technology.
- Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4061–4079.
- S, M., et al. (2024). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 14(1), 1-13.
-
The Protein Chemist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
-
Shapiro, A. B. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]
- Efremenko, E. N., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 21(18), 6560.
-
PubChem. (n.d.). 4,4'-Di-tert-butyl-2,2'-bipyridyl. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. scitechnol.com [scitechnol.com]
- 6. youtube.com [youtube.com]
- 7. bmglabtech.com [bmglabtech.com]
Validation & Comparative
The Pyridylpyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies in Kinase Inhibition
For researchers, scientists, and professionals navigating the complex landscape of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. The pyridylpyrimidine nucleus has emerged as a "privileged" scaffold, particularly in the realm of kinase inhibition, due to its remarkable versatility and ability to form key interactions within the ATP-binding pocket of a wide array of protein kinases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridylpyrimidine derivatives, offering a valuable resource for the rational design of potent and selective kinase inhibitors.
We will dissect the SAR of pyridylpyrimidines targeting distinct and therapeutically relevant kinases, comparing their performance not only among different substitution patterns but also against alternative heterocyclic scaffolds. This guide is grounded in experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows, empowering you to make informed decisions in your drug discovery endeavors.
The Enduring Appeal of the Pyridylpyrimidine Core
The pyridylpyrimidine scaffold, a fusion of pyridine and pyrimidine rings, offers a unique combination of structural features that make it an exceptional pharmacophore for kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the molecule within the kinase hinge region. Furthermore, the bicyclic system provides a rigid framework that can be strategically decorated with various substituents to achieve high potency and selectivity. The inherent modularity of the scaffold allows for systematic exploration of chemical space, a crucial aspect of SAR-driven lead optimization.
Comparative SAR Analysis: Pyridylpyrimidines in Action
To illustrate the nuanced SAR of pyridylpyrimidines, we will examine their application in the development of inhibitors for three distinct kinase targets: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 9 (CDK9), and Janus Kinases (JAKs).
EGFR Inhibitors: A Tale of Two Scaffolds - Pyridylpyrimidine vs. Quinazoline
The inhibition of EGFR is a clinically validated strategy in oncology. Both pyrimidine and quinazoline cores have been successfully employed to develop EGFR inhibitors. A head-to-head comparison reveals the subtle yet critical differences that dictate their efficacy and resistance profiles.
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, has demonstrated superior efficacy over first-generation quinazoline-based inhibitors like Erlotinib, particularly against the T790M resistance mutation. This superiority can be attributed to the specific interactions enabled by the pyrimidine core and its substituents.
Table 1: Comparative Efficacy of Osimertinib (Pyrimidine) and Erlotinib (Quinazoline) against EGFR
| Parameter | Osimertinib (Pyridylpyrimidine) | Erlotinib (Quinazoline) |
| Target | EGFR (Wild-type and mutants) | EGFR (Wild-type) |
| Binding Mode | Covalent, Irreversible | Reversible |
| Biochemical IC50 (EGFRL858R/T790M) | ~1 nM | >1000 nM |
| Cellular IC50 (H1975 cells - L858R/T790M) | ~15 nM | >5000 nM |
| Key SAR Feature | The pyrimidine core allows for the covalent modification of Cys797 via an acrylamide warhead, overcoming the T790M mutation. | The quinazoline core primarily engages in reversible hydrogen bonding interactions. |
The key takeaway from this comparison is the adaptability of the pyrimidine scaffold to incorporate a reactive group for covalent targeting, a strategy that has proven highly effective in overcoming acquired resistance.
CDK9 Inhibitors: Fine-Tuning Selectivity with Pyridylpyrimidines
CDK9, a key regulator of transcription, is an attractive target in oncology. The development of selective CDK9 inhibitors is challenging due to the high degree of homology among CDK family members. SAR studies of 4,6-disubstituted pyrimidines have revealed key determinants of potency and selectivity.
Table 2: SAR of 4,6-Disubstituted Pyridylpyrimidines as CDK9 Inhibitors
| Compound | R1 (Position 4) | R2 (Position 6) | CDK9 IC50 (nM) | Key Insight |
| 1 | Phenyl | Morpholine | 2000 | Initial hit from a phenotypic screen. |
| 2 | 3-fluorophenyl | Morpholine | 500 | Introduction of a fluorine atom improves potency. |
| 3 | 3-fluorophenyl | N-methylpiperazine | 15 | Replacement of morpholine with N-methylpiperazine significantly boosts potency, likely due to enhanced interactions in the ribose pocket. |
These findings underscore the critical role of the substituent at the 6-position in dictating the potency of this series of CDK9 inhibitors. The nitrogen in the N-methylpiperazine ring likely forms a crucial hydrogen bond that is not possible with the oxygen of the morpholine ring.
JAK Inhibitors: The Quest for Isoform Selectivity
The Janus kinase (JAK) family plays a pivotal role in cytokine signaling, and JAK inhibitors are used to treat inflammatory diseases. Achieving selectivity among the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a major goal in the development of safer and more effective therapies. Pyridylpyrimidine-based scaffolds have been explored for this purpose.
Experimental Protocols: A Guide to Best Practices
The reliability of SAR data is intrinsically linked to the robustness of the experimental assays used for their generation. Here, we provide detailed, step-by-step protocols for key assays in the characterization of pyridylpyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase and its inhibition by a test compound. The principle involves the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate, followed by the capture of the phosphorylated substrate on a filter and quantification of radioactivity.
Causality Behind Experimental Choices:
-
Radiolabeling: The use of [γ-³²P]ATP provides a highly sensitive and direct measure of kinase activity.
-
Filter Binding: This method allows for the separation of the phosphorylated substrate from the unreacted [γ-³²P]ATP.
-
ATP Concentration: The concentration of ATP is typically kept at or below the Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the pyridylpyrimidine inhibitor at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring that the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the kinase, such as 3% phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper. The negatively charged phosphate groups on the phosphorylated substrate will bind to the positively charged cellulose.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. It is a crucial secondary assay to determine the effect of a kinase inhibitor on cancer cell lines.
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product by mitochondrial reductases in living cells.
-
Solubilization: The insoluble formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol) to allow for spectrophotometric quantification.
-
Absorbance Measurement: The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridylpyrimidine inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, we present a series of diagrams created using Graphviz (DOT language).
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and its inhibition by pyridylpyrimidines.
Experimental Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for the discovery of kinase inhibitors.
Conclusion and Future Perspectives
The pyridylpyrimidine scaffold has unequivocally demonstrated its value in the discovery and development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the importance of a deep understanding of SAR to navigate the challenges of modern drug discovery, from overcoming drug resistance to achieving isoform selectivity.
The future of pyridylpyrimidine-based drug discovery will likely involve their application in emerging therapeutic areas and the development of novel modalities, such as PROTACs (PROteolysis TArgeting Chimeras), where the pyridylpyrimidine core can serve as a versatile warhead for a wide range of kinases. As our understanding of kinase biology continues to expand, so too will the opportunities for innovative applications of this remarkable scaffold.
References
- c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? (URL not available)
- A Comparative Analysis of Pyrimidine and Quinazoline Kinase Inhibitors: Efficacy and Experimental Insights. (URL not available)
- 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (URL not available)
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link]
- Simplified schematic diagram of the EGFR signaling pathway depicting...
-
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
- Quinazoline- and pyrimidine-based EGFR inhibitors.
-
EGF/EGFR Signaling Pathway. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. [Link]
-
In vitro kinase assay. [Link]
- MTT Cell Assay Protocol. (URL not available)
- Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. (URL not available)
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (URL not available)
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL not available)
-
Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. [Link]
-
Cell Viability Assays - Assay Guidance Manual. [Link]
- 2-Aminopyridines/pyrimidines CDK9 inhibitors published by Bayer.
- File:EGFR signaling pathway (zh-cn).svg - Wikimedia Commons. (URL not available)
-
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. [Link]
- MTT Proliferation Assay Protocol. (URL not available)
-
File:EGFR signaling pathway.svg - Wikipedia. [Link]
- Considerations and suggested workflow for in vitro kinase inhibitor...
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, a complex heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for pyridine and pyrimidine derivatives and are designed to ensure the protection of personnel and the environment.
Understanding the Hazard Profile: A Cautious Approach
Key Hazard Considerations:
| Hazard Category | Potential Risks Based on Structural Analogs | Source |
| Acute Toxicity | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Eye Damage/Irritation | Causes serious eye irritation. | [2][4] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life. | [5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure to a potentially hazardous substance.
Minimum PPE Requirements:
-
Eye Protection: Chemical splash goggles are mandatory.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. This ensures compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[8]
Step 1: Waste Segregation and Collection
Rationale: Proper segregation prevents accidental mixing of incompatible wastes, which could lead to dangerous chemical reactions.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[1][9] The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: "Empty" containers that once held this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.[10]
Step 2: Labeling of Hazardous Waste Containers
Rationale: Accurate labeling is a critical regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.
Your hazardous waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The specific hazards associated with the waste (e.g., "Irritant," "Toxic").
-
The date on which the first particle of waste was placed in the container (the "accumulation start date").[11]
-
The name and contact information of the generating laboratory or researcher.
Step 3: On-site Accumulation and Storage
Rationale: Safe and compliant temporary storage of hazardous waste is crucial to prevent spills, exposures, and regulatory violations.
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][9]
Step 4: Arranging for Disposal
Rationale: Hazardous waste must be disposed of through a licensed and approved hazardous waste vendor to ensure it is managed in an environmentally sound manner.
-
Contact your institution's EHS department to arrange for the pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain. The EPA has banned the "sewering" of hazardous waste pharmaceuticals, and this principle should be applied to all hazardous chemical waste.[12][13]
-
The ultimate disposal method will be determined by the licensed waste vendor but is likely to involve high-temperature incineration.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using a spill containment kit with appropriate absorbent materials.
-
Personal Protection: Don personal protective equipment before attempting to clean the spill.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[1] For a liquid spill, use an inert absorbent material, and then place the contaminated absorbent into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of cautious handling, proper segregation, clear labeling, and compliant disposal through certified channels, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
-
Chemos GmbH & Co. KG. (2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
- Koszelewski, D., et al. (2010). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Sarpong, R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org.
- MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
- RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- PubMed. (n.d.). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed.
- National Institutes of Health. (2022, August 1).
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
- PubMed. (2024, February 21). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. PubMed.
- ResearchGate. (2025, August 7). Green Synthesis of Pyrimidine Derivative.
-
Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
- PubMed. (n.d.). Effect of inhibitors of the de novo pyrimidine biosynthetic pathway on serum uridine levels in mice. PubMed.
-
Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. Retrieved from [Link]
- Google Patents. (n.d.). WO2013175415A1 - Substituted pyrimidine compounds and uses thereof.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. ashp.org [ashp.org]
- 13. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Personal protective equipment for handling 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
A Researcher's Guide to Safely Handling 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
As a novel heterocyclic compound, this compound presents unique opportunities in drug development and chemical synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Risks: Hazard Identification and Analysis
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[3][4]
The operational plan must be built around minimizing exposure through these routes.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | These materials offer good resistance to a broad range of chemicals, including heterocyclic compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.[6] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects the skin on the arms and torso from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary. | Required if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a certified fume hood.[7][8] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed to be a self-validating system, where each step reinforces the safety of the subsequent one.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any airborne particles.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the immediate vicinity.
2. Handling the Compound:
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and a tared weigh boat. Avoid any actions that could generate dust. If transferring a solution, use a pipette or a syringe to prevent splashing.
-
Heating and Reactions: If the compound is to be heated, do so in a well-ventilated area and with appropriate temperature control to avoid decomposition and the release of unknown fumes.
3. Post-Handling Procedures:
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal vendor, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: In the event of a small spill, contain the material with an absorbent pad from a spill kit and decontaminate the area. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
4-Hydroxy-2,2,6,6-tetramethylpiperidinoxyl Safety Data Sheet. Chemos. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemos.de [chemos.de]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
